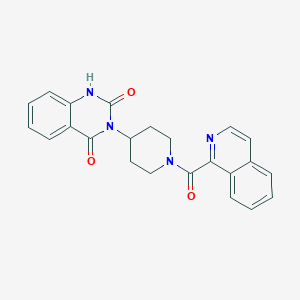

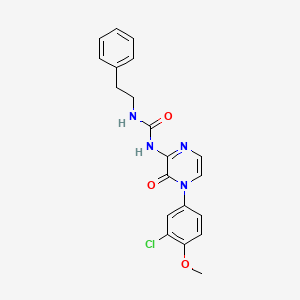

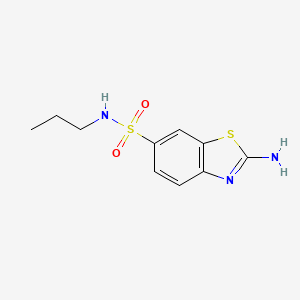

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as IQD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in various studies.

科学的研究の応用

Synthesis and Molecular Rearrangements

Quinazoline derivatives undergo interesting molecular rearrangements and reactions leading to the formation of novel compounds. For instance, the reactivity of 3-chloroquinoline-2,4-diones with ethanolamine results in the formation of 3-hydroxyethylaminoquinoline-2,4-diones. These compounds can further react to form thioxoimidazo derivatives through cyclization with isothiocyanic acid. The presence of a benzyl group at carbon atom C-3 leads to its cleavage and simultaneous molecular rearrangement, forming compounds with quinazoline skeletons. This process underscores the chemical versatility of quinazoline derivatives in synthesizing new molecular entities (Klásek, Lyčka, & Rouchal, 2020).

Green Chemistry Synthesis

The synthesis of quinazoline-2,4(1H,3H)-diones using environmentally friendly methods highlights the growing importance of green chemistry in drug discovery. An efficient protocol for synthesizing these derivatives from 2-aminobenzonitriles with carbon dioxide, catalyzed by cesium carbonate, exemplifies a green chemistry approach. This method has been utilized for the synthesis of key intermediates for several drugs, showcasing the potential of quinazoline derivatives in medicinal chemistry (Patil, Tambade, Jagtap, & Bhanage, 2008).

Catalytic Synthesis

The catalytic synthesis of quinazoline derivatives under solvent-free conditions further emphasizes the role of catalysis in the efficient and eco-friendly synthesis of these compounds. Utilizing carbon dioxide and a catalytic amount of base, quinazoline-2,4(1H,3H)-diones are obtained with good yields. This method not only aligns with the principles of sustainable chemistry but also facilitates the synthesis of pharmacologically relevant intermediates (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Antihypertensive Activity

The potential antihypertensive activity of piperidine derivatives with quinazoline rings has been explored, with certain derivatives showing significant hypotensive effects in models of hypertension. This application underscores the therapeutic possibilities of quinazoline derivatives in cardiovascular diseases (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Anti-mycobacterial Activity

Quinazoline derivatives have also been evaluated for their anti-mycobacterial activities, with specific focus on combating Mycobacterium tuberculosis. The optimization of structural features within quinazoline molecules could lead to potent anti-tubercular agents, illustrating the diverse therapeutic potential of these compounds (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).

特性

IUPAC Name |

3-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-21-18-7-3-4-8-19(18)25-23(30)27(21)16-10-13-26(14-11-16)22(29)20-17-6-2-1-5-15(17)9-12-24-20/h1-9,12,16H,10-11,13-14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNNTVMSMPAMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)

![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2836587.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)

![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)